molecular formula C26H26FN7OS B2919875 (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1173248-00-4

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2919875
CAS RN: 1173248-00-4
M. Wt: 503.6
InChI Key: ADWGLVODJAUNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H26FN7OS and its molecular weight is 503.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research by Nagaraj, Srinivas, and Rao (2018) on triazole analogues of piperazine, similar in structural complexity to the compound , revealed significant antibacterial activity against human pathogenic bacteria including Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri. The study indicates the potential of such compounds for further development as antibacterial agents, highlighting the importance of structural moieties like piperazine and triazole for bacterial growth inhibition (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).

Synthesis and Biological Activities of Heterocyclic Compounds

Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. The compounds were screened as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors and showed promising results for COX-2 selectivity, analgesic, and anti-inflammatory activities. This suggests that derivatives of the compound could potentially serve as frameworks for developing new therapeutic agents with anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Development of Novel Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and fluorophore elements, functioning as fluorescent logic gates. These compounds, by virtue of their solvent-polarity reconfigurable fluorescent properties, are valuable for probing cellular microenvironments and protein interfaces. This underscores the versatility of compounds with piperazine moieties, potentially including the compound , in creating advanced materials for biochemical sensing and imaging (Gabriel Gauci & David C. Magri, 2022).

properties

IUPAC Name

[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7OS/c1-18-16-19(2)29-26(28-18)36-17-23-24(30-31-34(23)20-8-4-3-5-9-20)25(35)33-14-12-32(13-15-33)22-11-7-6-10-21(22)27/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWGLVODJAUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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